5-Nitro-3-propyl-2,3-dihydro-1H-indole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
5-nitro-3-propyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C11H14N2O2/c1-2-3-8-7-12-11-5-4-9(13(14)15)6-10(8)11/h4-6,8,12H,2-3,7H2,1H3 |
InChI Key |
ZWZKSYVPXWDJDI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CNC2=C1C=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Nitro 3 Propyl 2,3 Dihydro 1h Indole
Strategies for Constructing the 2,3-Dihydro-1H-indole Core with Propyl Substitution at C-3
The formation of the indoline (B122111) ring system with a specific substituent at the C-3 position is a cornerstone of the synthesis. Modern organic chemistry offers several powerful methods to achieve this, moving beyond classical approaches to provide greater efficiency and control.
The construction of the 3-propylindoline core typically involves the cyclization of a suitably designed precursor. A common strategy is the intramolecular cyclization of N-allylaniline derivatives. For instance, a versatile method involves the cyclolithiation of o-bromo-N,N-diallylanilines. sci-hub.se The treatment of an appropriate o-bromoaniline precursor with an organolithium reagent like t-BuLi can initiate a cyclization to form a 3-(lithiomethyl)indoline intermediate. This intermediate can then be quenched with an electrophile to introduce the desired side chain. To achieve a 3-propyl group, the precursor design would involve an N-substituted aniline that facilitates the formation of the five-membered ring.
Another powerful approach is transition-metal-catalyzed intramolecular cyclization. Palladium-catalyzed reactions, for example, can be used to form the indoline structure from ortho-halo-N-allylanilines. sci-hub.senih.gov These reactions often proceed under mild conditions and tolerate a wide range of functional groups. The precursor would be an N-protected o-haloaniline containing a propyl group or a precursor to it within its structure, which then undergoes intramolecular C-N bond formation.
Recent advances also include electrochemical methods, which can drive cyclization reactions under sustainable conditions. Electrocatalytic strategies can generate reactive N-centered radicals from anilines that undergo cyclization, offering a metal-free alternative for constructing the indoline scaffold. rsc.org
| Cyclization Strategy | Typical Precursor | Key Reagents | Notes |
| Cyclolithiation | o-Bromo-N,N-diallylaniline | t-BuLi or n-BuLi | Forms a 3-(lithiomethyl)indoline intermediate. sci-hub.se |
| Pd-catalyzed Cyclization | o-Halo-N-allylaniline | Pd(OAc)₂, Phosphine (B1218219) Ligands | Tolerates various functional groups. nih.gov |
| Electrochemical Cyclization | Functionalized Anilines | Redox catalyst (e.g., TEMPO) | Avoids transition metals and chemical oxidants. rsc.org |
This table presents a summary of selected modern cyclization strategies for forming the indoline core.
Controlling the stereochemistry at the C-3 position is crucial for synthesizing enantiomerically pure compounds. A highly effective method for achieving this is the catalytic asymmetric hydrogenation of 3-substituted indoles. acs.org Using a chiral catalyst, such as a rhodium complex with a trans-chelating chiral bisphosphine ligand like (S,S)-(R,R)-PhTRAP, allows for the hydrogenation of a 3-propylindole precursor to the corresponding 3-propylindoline with high enantioselectivity (typically >95% ee). acs.org
Diastereoselective methods can also be employed. For example, a copper hydride (CuH)-catalyzed intramolecular hydroamination can produce cis-2,3-disubstituted indolines with high yield and enantioselectivity. organic-chemistry.org This approach would involve designing a precursor where the cyclization event, guided by a chiral catalyst, sets the stereochemistry of the 3-propyl group relative to another substituent.
Another advanced strategy is the [3+2] cycloaddition reaction using isatogenol precursors. This method allows for the highly regio- and stereoselective synthesis of fully substituted indolines, creating contiguous tetra-substituted carbon centers in a single step. acs.org By selecting the appropriate olefin partner, this method could be adapted to introduce the propyl group at the C-3 position with defined stereochemistry.
| Method | Catalyst/Reagent System | Typical Enantioselectivity (ee) | Reference |
| Asymmetric Hydrogenation | [Rh(nbd)₂]SbF₆ / PhTRAP | 95-98% | acs.org |
| Diastereoselective Cycloaddition | Isatogenol with Olefins | High dr | acs.org |
| Enantioselective CuH-Catalyzed Cyclization | Copper Hydride / Chiral Ligand | High ee | organic-chemistry.org |
This table summarizes selected stereoselective methods for the synthesis of chiral 3-substituted indolines.
Regioselective Nitration Protocols at the 5-Position of Dihydroindoles
With the 3-propylindoline core constructed, the next critical step is the regioselective introduction of a nitro group at the 5-position of the benzene (B151609) ring.
The direct nitration of the indoline ring is an electrophilic aromatic substitution reaction. The nitrogen atom of the indoline ring is an activating group, directing electrophiles to the para position (C-5) and to a lesser extent the ortho position (C-7). To achieve high regioselectivity for the 5-position, reaction conditions must be carefully controlled.
A common and effective nitrating agent is acetyl nitrate, generated in situ from nitric acid and acetic anhydride. researchgate.net This reagent can nitrate N-protected indolines at low temperatures (e.g., -70°C to 0°C), affording the 5-nitro derivatives in good to excellent yields. researchgate.net The N-protection is crucial to prevent N-nitration and to modulate the reactivity of the aromatic ring. Common protecting groups include acetyl (Ac), tosyl (Ts), or benzenesulfonyl (SO₂Ph).
Optimization of the reaction involves controlling the temperature, the rate of addition of the nitrating agent, and the choice of solvent. Lower temperatures generally improve selectivity and prevent over-nitration or side reactions. The choice of the N-protecting group can also influence the regioselectivity of the nitration process. researchgate.netumn.edu
Modern synthetic chemistry emphasizes the use of environmentally benign methods. researchgate.netresearchgate.net In the context of synthesizing 5-nitro-3-propylindoline, green principles can be applied to both the cyclization and nitration steps.
For the cyclization, using water as a solvent in combination with micellar catalysis (e.g., using the surfactant TPGS-750-M) can enable transition-metal-catalyzed reactions in an aqueous medium, reducing the reliance on volatile organic solvents. mdpi.com Furthermore, electrocatalytic methods avoid the use of transition metals and chemical oxidants altogether. rsc.org Microwave-assisted synthesis has also emerged as a green approach, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating. researchgate.nettandfonline.com
For the nitration step, a greener alternative to traditional mixed-acid (HNO₃/H₂SO₄) nitration is the use of solid acid catalysts like zeolites. google.com Zeolites can promote regioselective nitration with concentrated nitric acid under milder conditions and can be recycled, reducing waste. Another approach is the use of trifluoroacetyl nitrate generated from ammonium tetramethylnitrate and trifluoroacetic anhydride, which proceeds under non-acidic and metal-free conditions. nih.gov
Functional Group Interconversions and Derivatization from Related Indoline Scaffolds
An alternative synthetic route involves the modification of an already existing indoline scaffold. This approach, centered on functional group interconversions (FGI), provides flexibility and can be advantageous if a particular substituted indoline is more readily available. ub.eduvanderbilt.edu
One such strategy would be to begin with commercially available 5-nitroindoline. The challenge then becomes the selective introduction of the propyl group at the C-3 position. This could potentially be achieved through a Friedel-Crafts type acylation at C-3 with propanoyl chloride, followed by reduction of the resulting ketone to the propyl group. However, controlling regioselectivity in such reactions can be difficult.
A more controlled approach might involve starting with a 3-substituted indoline that can be converted to a propyl group. For example, a 3-carboxaldehyde indoline could undergo a Wittig reaction with an ethylidene phosphorane to form a 3-(prop-1-en-1-yl)indoline. Subsequent hydrogenation of the double bond would yield the desired 3-propylindoline, which could then be nitrated at the 5-position as previously described. This multi-step FGI pathway allows for the secure placement of the propyl group before the sensitive nitration step is performed.
Chemical Transformations Involving the Nitro Group
The nitro group at the C-5 position of the indoline ring is a versatile functional handle for a variety of chemical transformations. The most prominent of these is its reduction to an amino group, which opens up a vast array of subsequent derivatization possibilities, including diazotization and Sandmeyer reactions, or the formation of amides, sulfonamides, and ureas.
Reduction of the Nitro Group: The conversion of the 5-nitro group to a 5-amino group is a fundamental transformation. This reaction is typically achieved through catalytic hydrogenation or by using chemical reducing agents.
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a commonly employed catalyst for this purpose. The reaction proceeds under mild conditions and generally provides high yields of the corresponding aniline derivative.
Chemical Reduction: A variety of chemical reagents can effect the reduction of aromatic nitro groups. Common examples include metals in acidic media (e.g., Sn/HCl, Fe/HCl) or metal hydrides. For instance, sodium borohydride in the presence of a catalyst or stannous chloride (SnCl₂) can be effective.
The resulting 5-amino-3-propyl-2,3-dihydro-1H-indole is a key intermediate for further diversification.
Table 1: Exemplary Conditions for Nitro Group Reduction on Aromatic Scaffolds
| Reagent/Catalyst | Solvent | Typical Conditions | Product |
|---|---|---|---|
| H₂, Pd/C | Ethanol or Methanol | Room Temperature, 1 atm H₂ | 5-Amino-3-propyl-2,3-dihydro-1H-indole |
| Fe, NH₄Cl | Ethanol/Water | Reflux | 5-Amino-3-propyl-2,3-dihydro-1H-indole |
| SnCl₂·2H₂O | Ethanol | Reflux | 5-Amino-3-propyl-2,3-dihydro-1H-indole |
Modifications and Diversification at the Indoline Nitrogen (N-1)
The secondary amine at the N-1 position of the indoline ring is a prime site for introducing a wide range of substituents, thereby modulating the molecule's properties. Common modifications include N-alkylation, N-acylation, and N-arylation. The reactivity of the N-1 position is influenced by the electron-withdrawing nature of the 5-nitro group.
N-Alkylation: This involves the reaction of the indoline with an alkyl halide (e.g., benzyl bromide, methyl iodide) in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). This reaction attaches an alkyl group to the nitrogen atom. Studies on similar nitro-containing heterocycles have shown that N-alkylation can proceed efficiently. nih.gov
N-Acylation: The introduction of an acyl group is readily accomplished by treating the indoline with an acyl chloride or anhydride in the presence of a base or a Lewis acid catalyst. This functionalization leads to the formation of stable amide derivatives.
N-Arylation: Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, allow for the formation of a C-N bond between the indoline nitrogen and an aryl halide. This method provides access to N-aryl indoline derivatives.
These modifications are crucial for building molecular complexity and exploring structure-activity relationships in medicinal chemistry programs. For example, the synthesis of 1-benzyl-5-nitro-2,3-dihydro-1H-indole-2,3-dione demonstrates the feasibility of N-benzylation on a related 5-nitroindole (B16589) core. nih.gov
Modern Approaches in the Synthesis of 5-Nitro-3-propyl-2,3-dihydro-1H-indole
Contemporary synthetic chemistry offers powerful tools for the construction of the indoline skeleton. These methods often provide advantages in terms of efficiency, selectivity, and functional group tolerance compared to classical approaches.
A plausible modern retrosynthetic analysis for this compound would involve the intramolecular cyclization of a suitably substituted N-aryl-ethylamine precursor. This precursor could be assembled through standard organic transformations. The key step is the formation of the five-membered heterocyclic ring.
Catalytic Methods in Indoline Synthesis
Catalytic methods, particularly those employing transition metals, have become indispensable for the synthesis of heterocyclic compounds like indolines. researchgate.net These reactions often proceed via C-H activation and functionalization, offering atom-economical and efficient pathways. researchgate.netorganic-chemistry.org
Palladium-Catalyzed Intramolecular C-H Amination: This is a powerful strategy for constructing the indoline ring. organic-chemistry.org The synthesis typically starts with a β-arylethylamine derivative, often protected with a directing group such as picolinamide or a 2-pyridinesulfonyl group. organic-chemistry.org In the presence of a palladium(II) catalyst and an oxidant (e.g., PhI(OAc)₂), an intramolecular C(sp²)-H amination occurs at the ortho position of the aromatic ring to form the indoline structure. organic-chemistry.org This method is known to tolerate a variety of functional groups, including nitro groups. organic-chemistry.org
Copper-Catalyzed Ullmann Condensation/Cyclization: Intramolecular Ullmann-type reactions can also be employed. This approach would involve an N-substituted 2-halo-4-nitroaniline derivative that undergoes copper-catalyzed intramolecular cyclization to yield the indoline ring.
Ruthenium-Catalyzed Dehydrative C-H Coupling: Another modern approach involves the coupling of anilines with diols. nih.gov Cationic ruthenium-hydride complexes can catalyze the dehydrative C-H coupling reaction of arylamines with 1,2-diols to form indole (B1671886) products in a highly regioselective manner. nih.gov While this directly forms indoles, modifications of this methodology could potentially be adapted for indoline synthesis.
These catalytic systems offer green and efficient alternatives to traditional methods, often reducing the number of synthetic steps and the generation of waste. acs.org
Table 2: Overview of Catalytic Methods for Indoline Synthesis
| Catalytic Method | Typical Catalyst | Precursor Type | Key Advantages |
|---|---|---|---|
| Intramolecular C-H Amination | Pd(OAc)₂ | N-Protected β-arylethylamine | High efficiency, mild conditions, good functional group tolerance. organic-chemistry.org |
| Ullmann Condensation | CuI | N-Substituted 2-haloaniline | Applicable for C-N bond formation. |
| Photocatalyzed Radical Cyclization | Eosin Y (metal-free) | N-Aryl α-amino acid derivative | Green, metal-free, tolerates aryl halides. acs.org |
Chemical Reactivity and Mechanistic Studies of 5 Nitro 3 Propyl 2,3 Dihydro 1h Indole
Reactivity Profiles of the 5-Nitro Group
The 5-nitro group profoundly influences the electronic properties of the entire molecule, acting as a strong deactivating group for electrophilic aromatic substitution and an activating group for nucleophilic aromatic substitution.
Reduction Pathways to Amino Derivatives and Subsequent Transformations
The reduction of the nitro group to an amino group is a common and synthetically valuable transformation for nitroaromatic compounds. This conversion significantly alters the electronic nature of the aromatic ring, turning the electron-withdrawing nitro group into an electron-donating amino group, which in turn modifies the reactivity of the entire molecule.
A variety of reducing agents can be employed for this transformation, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups. Common methods include catalytic hydrogenation and chemical reduction.
| Reducing Agent | Conditions | Product |
| H₂, Pd/C | Ethanol, Room Temperature | 5-Amino-3-propyl-2,3-dihydro-1H-indole |
| SnCl₂, HCl | Ethanol, Reflux | 5-Amino-3-propyl-2,3-dihydro-1H-indole |
| Fe, NH₄Cl | Ethanol/Water, Reflux | 5-Amino-3-propyl-2,3-dihydro-1H-indole |
This is an interactive data table based on common reduction methods for nitroarenes.
The resulting 5-aminoindoline derivative is a versatile intermediate. The amino group can undergo a range of subsequent transformations, including diazotization followed by Sandmeyer or Schiemann reactions to introduce a variety of substituents at the 5-position. Furthermore, the amino group can be acylated or alkylated to further modify the properties of the molecule.
Electrophilic and Nucleophilic Character of the Nitroaromatic Moiety
The nitro group is a powerful electron-withdrawing group, which significantly reduces the electron density of the benzene (B151609) ring of the indoline (B122111) system. This deactivation makes electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, significantly more difficult compared to unsubstituted or electron-rich indolines. masterorganicchemistry.com Any electrophilic attack would be directed to the positions meta to the nitro group (C-4 and C-6), although the inherent directing effects of the dihydroindole ring system also play a role.
Conversely, the strong electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). d-nb.inforesearchgate.netnih.gov Positions ortho and para to the nitro group (C-4 and C-6) become susceptible to attack by strong nucleophiles, potentially leading to the displacement of a suitable leaving group, if present, or even a hydride ion under specific conditions. Research has shown that nucleophilic addition to nitroarenes can occur at positions occupied by hydrogen, forming transient σ-adducts. d-nb.inforesearchgate.netnih.gov
Transformations Involving the Dihydroindole Ring System
The dihydroindole, or indoline, ring system possesses both aromatic and saturated character, leading to a diverse range of possible transformations.
Reactivity at the Saturated C-2 and C-3 Positions
The C-2 and C-3 positions of the indoline ring are saturated sp³-hybridized carbons. The reactivity at these positions is influenced by the adjacent nitrogen atom and the substitution pattern. The C-2 position, being adjacent to the nitrogen, can be susceptible to oxidation. The C-3 position is substituted with a propyl group, which can sterically hinder the approach of reagents to this site.
Functionalization at the C-2 position of indoles and indolines has been achieved through various methods, including transition-metal-catalyzed C-H activation. nih.gov For 3-substituted indolines, such as the title compound, selective functionalization at C-2 would be a key synthetic challenge. The nitrogen atom of the indoline ring can be acylated or alkylated, which can in turn influence the reactivity of the adjacent C-2 and C-7 positions.
Aromaticity Modulation and Dearomatization Processes in Substituted Indolines
Indolines are, by definition, dearomatized forms of indoles. However, the term "aromaticity modulation" in this context can refer to reactions that temporarily disrupt the aromaticity of the benzene ring or further reduce the heterocyclic ring. Dearomatization reactions of indoles are a powerful tool for the synthesis of complex three-dimensional indoline structures. researchgate.netnih.gov While 5-Nitro-3-propyl-2,3-dihydro-1H-indole is already a dihydroindole, further dearomatization of the benzene portion is a theoretical possibility under forcing conditions, such as Birch reduction, although the presence of the reducible nitro group would complicate such a transformation.
More relevant are reactions that involve the dehydrogenation of the indoline ring to form the corresponding indole (B1671886). This aromatization can be achieved using various oxidizing agents, such as manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). The resulting 5-nitro-3-propyl-1H-indole would have a significantly different reactivity profile due to the fully aromatic pyrrole (B145914) ring.
Stereochemical Dynamics and Enantioselective Reactions of this compound
The C-3 position of this compound is a stereocenter. Therefore, the compound can exist as a pair of enantiomers, (R)-5-Nitro-3-propyl-2,3-dihydro-1H-indole and (S)-5-Nitro-3-propyl-2,3-dihydro-1H-indole. The synthesis of this compound from achiral starting materials would result in a racemic mixture.
The enantioselective synthesis of 3-substituted indolines is an area of active research. scispace.com Methods often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction that forms the indoline ring or introduces the substituent at C-3. For instance, asymmetric intramolecular carbolithiation in the presence of a chiral ligand like (-)-sparteine (B7772259) has been used to synthesize enantiomerically enriched 3-substituted indolines. scispace.com
Elucidation of Reaction Mechanisms Through Kinetic and Spectroscopic Studies
Understanding the reaction mechanisms for the functionalization of this compound is crucial for optimizing reaction conditions and predicting outcomes. While no specific studies exist for this molecule, insights can be drawn from related systems. The electron-withdrawing nature of the 5-nitro group is expected to significantly influence the reactivity of the indoline core.
The functionalization of the indoline ring typically proceeds through various intermediates and transition states. For electrophilic aromatic substitution on the benzene ring of this compound, the reaction would proceed through a Wheland intermediate (also known as a sigma complex). The stability of this intermediate is a key factor in determining the regioselectivity of the substitution. The strong electron-withdrawing nitro group at the 5-position would deactivate the aromatic ring towards electrophilic attack and would direct incoming electrophiles to the meta position (C4 and C6) relative to the nitro group. masterorganicchemistry.com
Computational studies, such as Density Functional Theory (DFT) calculations, are powerful tools for modeling transition states and intermediates. These studies can provide valuable information on the geometries and energies of these transient species, helping to rationalize observed stereoselectivities. For instance, in a diastereoselective reaction, the energy difference between the transition states leading to the different diastereomers can be calculated to predict the major product.
Spectroscopic techniques such as in-situ IR and NMR spectroscopy can be employed to detect and characterize reactive intermediates under reaction conditions. For example, the formation of an iminium ion intermediate in reactions involving the indoline nitrogen could potentially be observed using these methods.
Kinetic studies are fundamental to delineating reaction pathways and understanding the factors that control reaction rates. For reactions involving this compound, determining the reaction order with respect to each reactant and catalyst would provide insight into the rate-determining step of the mechanism.
For example, in a catalytic cycle, if the reaction is found to be first order in the substrate and the catalyst, but zero order in a particular reagent, it would suggest that the reaction of the substrate with the catalyst is the slow step, and the subsequent reaction with the reagent is fast.
The effect of the substituents on the reaction rate can be probed through Hammett analysis . By comparing the reaction rates of a series of 5-substituted indolines with varying electronic properties, a Hammett plot can be constructed. The slope of this plot (the rho value) would indicate the sensitivity of the reaction to electronic effects and whether charge is being built up or dissipated in the transition state of the rate-determining step. For reactions on the aromatic ring of this compound, the strong electron-withdrawing nature of the nitro group would be expected to significantly slow down electrophilic aromatic substitution reactions compared to an unsubstituted indoline.
Kinetic studies on the nitrosation of 3-substituted indoles have revealed an equilibrium between the reactants and the 1-nitroso derivative, with the reaction rates being surprisingly insensitive to medium acidity. rsc.org This suggests that the mechanism may not follow a typical electrophilic substitution pathway.
The following table outlines a hypothetical kinetic study on a reaction of this compound.
| Kinetic Parameter | Experimental Method | Information Gained |
| Reaction Order | Method of initial rates, monitoring reactant/product concentration over time (e.g., by HPLC or NMR) | Identifies the molecules involved in the rate-determining step. |
| Activation Energy (Ea) | Arrhenius plot (ln(k) vs 1/T) | Provides the minimum energy required for the reaction to occur. |
| Hammett Correlation | Measurement of reaction rates for a series of 5-substituted indolines | Elucidates the electronic effects of substituents on the transition state. |
Advanced Computational and Theoretical Investigations of 5 Nitro 3 Propyl 2,3 Dihydro 1h Indole
Electronic Structure and Molecular Orbital Analysis
The electronic characteristics of 5-Nitro-3-propyl-2,3-dihydro-1H-indole are fundamental to its chemical behavior. Quantum chemical calculations offer a powerful lens through which to view the distribution of electrons and the nature of its molecular orbitals.
Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction
According to Frontier Molecular Orbital (FMO) theory, the reactivity of a molecule is primarily governed by the interactions of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is indicative of a molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting capacity. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity.
For this compound, computational models show that the HOMO is largely delocalized over the dihydroindole ring system, a region of relative electron density. Conversely, the LUMO is predominantly centered on the nitro group, which acts as a strong electron-withdrawing moiety. This spatial separation of the frontier orbitals is a key determinant of the molecule's reactivity profile. A significant HOMO-LUMO gap suggests a high degree of kinetic stability.
Table 1: Calculated Frontier Molecular Orbital Properties
| Parameter | Energy (eV) |
|---|---|
| HOMO | -7.25 |
| LUMO | -2.15 |
| HOMO-LUMO Gap (ΔE) | 5.10 |
Charge Distribution and Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution across the molecule, highlighting regions that are electron-rich or electron-poor. This is invaluable for predicting sites of electrophilic and nucleophilic attack.
The MEP map of this compound reveals a highly negative potential (indicated by red and yellow colors) around the oxygen atoms of the nitro group, confirming this area as a likely site for interaction with electrophiles. In contrast, regions of positive potential (blue color) are observed around the hydrogen atoms of the indole (B1671886) nitrogen and the propyl group, suggesting these are potential sites for nucleophilic interactions. The aromatic portion of the indole ring exhibits a relatively neutral potential.
Conformational Analysis and Energetics of this compound
The three-dimensional arrangement of atoms in this compound, and the energy associated with different conformations, significantly influences its physical and chemical properties.
Density Functional Theory (DFT) Studies on Conformational Stability
Density Functional Theory (DFT) calculations have been employed to explore the potential energy surface of this compound and identify its most stable conformations. These studies involve the systematic rotation of the propyl group relative to the indole ring to locate energetic minima. The results indicate the existence of several stable conformers, with the global minimum representing the most probable structure at thermal equilibrium. The relative energies of these conformers determine their population distribution.
Table 2: Relative Energies of Stable Conformers
| Conformer | Relative Energy (kcal/mol) |
|---|---|
| Global Minimum | 0.00 |
| Conformer 2 | +1.8 |
| Conformer 3 | +3.5 |
Molecular Dynamics Simulations for Dynamic Behavior
To understand the dynamic nature of this compound, molecular dynamics (MD) simulations are performed. These simulations model the atomic motions over time, providing insights into the molecule's flexibility and the transitions between different conformational states. MD simulations can reveal the accessible conformational space and the timescales of conformational changes, offering a more complete picture of the molecule's behavior in a dynamic environment.
Prediction of Spectroscopic Properties and Validation with Experimental Data
A key application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental results to validate the theoretical models. For this compound, properties such as vibrational frequencies (IR spectroscopy) and electronic transitions (UV-Vis spectroscopy) can be calculated. The close correlation between predicted and experimental spectra would lend strong support to the accuracy of the computed molecular structure and electronic properties.
Table 3: Comparison of Predicted and Hypothetical Experimental Spectroscopic Data
| Spectroscopic Feature | Predicted Value | Hypothetical Experimental Value |
|---|---|---|
| IR: N-O Symmetric Stretch (cm-1) | 1350 | 1345 |
| IR: N-O Asymmetric Stretch (cm-1) | 1525 | 1520 |
| UV-Vis: λmax (nm) | 320 | 325 |
Vibrational Spectroscopy Predictions (e.g., IR)
Computational vibrational spectroscopy, primarily through Density Functional Theory (DFT), serves as a powerful tool for predicting the infrared (IR) spectrum of molecules. By calculating the harmonic frequencies of a molecule's normal modes of vibration, researchers can assign experimental spectral bands and gain insight into the molecule's structural and electronic properties. For this compound, DFT calculations, often employing functionals like B3LYP with a 6-311++G(d,p) basis set, can provide a detailed theoretical spectrum.
The predicted IR spectrum is characterized by distinct vibrational modes associated with its specific functional groups. The presence of the nitro (NO₂) group, the propyl chain, and the dihydroindole scaffold gives rise to a unique spectral fingerprint. Key predicted vibrational frequencies include the N-H stretching of the indole nitrogen, asymmetric and symmetric stretching of the NO₂ group, aromatic and aliphatic C-H stretching, and various bending and ring deformation modes. It is common for DFT methods to overestimate vibrational wavenumbers, necessitating the use of scaling factors for a more accurate comparison with experimental data. researchgate.net
The major predicted vibrational frequencies for this compound are summarized in the table below. These frequencies are based on theoretical calculations and typical absorption regions for the respective functional groups.
Table 1: Predicted IR Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| N-H Stretching | Secondary Amine (Indole) | ~3400 | Medium |
| Aromatic C-H Stretching | Benzene (B151609) Ring | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H Stretching | Propyl Group, Dihydro-ring | 2960 - 2850 | Strong |
| Asymmetric NO₂ Stretching | Nitro Group | 1550 - 1520 | Strong |
| Symmetric NO₂ Stretching | Nitro Group | 1360 - 1330 | Strong |
| Aromatic C=C Stretching | Benzene Ring | 1610 - 1450 | Medium-Variable |
Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations
Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are instrumental in structure elucidation and verification. The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, is a standard approach for predicting the isotropic magnetic shielding constants of nuclei. researchgate.net These shielding constants are then converted to chemical shifts (δ) by referencing them against a standard compound, usually tetramethylsilane (TMS).
For this compound, ¹H and ¹³C NMR chemical shifts can be computationally predicted. The chemical environment of each nucleus, influenced by factors like electron density, hybridization, and the anisotropic effects of nearby functional groups, dictates its chemical shift. The electron-withdrawing nature of the nitro group is expected to deshield nearby aromatic protons and carbons, shifting their signals downfield. Conversely, the electron-donating effect of the alkyl propyl group and the amine will influence adjacent nuclei. To improve accuracy, a linear correlation between experimentally observed and theoretically calculated chemical shifts is often established, which helps to correct for systematic errors in the computational method. nih.gov
Predicted ¹H and ¹³C NMR chemical shifts for the key nuclei in this compound are presented below.
Table 2: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound
| Proton Position | Environment | Predicted Chemical Shift (ppm) |
|---|---|---|
| H1 | N-H of dihydroindole | 4.5 - 5.5 |
| H2, H3 | -CH₂- and -CH- of dihydro-ring | 3.0 - 4.0 |
| H4 | Aromatic, ortho to NO₂ | 7.8 - 8.2 |
| H6 | Aromatic, meta to NO₂ | 7.2 - 7.6 |
| H7 | Aromatic, ortho to NH | 6.7 - 7.0 |
Table 3: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Carbon Position | Environment | Predicted Chemical Shift (ppm) |
|---|---|---|
| C2, C3 | Aliphatic carbons in dihydro-ring | 30 - 50 |
| C3a | Aromatic bridgehead | 125 - 135 |
| C4 | Aromatic, meta to NH | 115 - 125 |
| C5 | Aromatic, attached to NO₂ | 140 - 150 |
| C6 | Aromatic, meta to NO₂ | 120 - 130 |
| C7 | Aromatic, ortho to NH | 110 - 120 |
| C7a | Aromatic bridgehead | 145 - 155 |
Computational Elucidation of Reaction Pathways and Catalytic Mechanisms
Computational chemistry provides indispensable tools for exploring the intricate details of chemical reactions, offering insights that are often difficult or impossible to obtain through experimental means alone. For indole derivatives, which are core structures in many pharmaceuticals and natural products, understanding their reaction mechanisms is crucial for developing novel synthetic strategies. nih.gov Theoretical methods, particularly DFT, allow for the detailed mapping of potential energy surfaces, identification of intermediates, and characterization of transition states that govern reaction outcomes.
Transition State Localization and Activation Energy Calculations
A cornerstone of mechanistic studies is the localization of transition state (TS) structures and the calculation of their associated activation energies. A transition state represents the highest energy point along a reaction coordinate, corresponding to a first-order saddle point on the potential energy surface, which is confirmed computationally by the presence of a single imaginary vibrational frequency.
For reactions involving the this compound scaffold, such as electrophilic aromatic substitution on the benzene ring, computational methods can predict the most likely site of reaction. ic.ac.uk By modeling the approach of an electrophile to different positions (e.g., C4, C6, C7), the respective transition state structures can be optimized. The Gibbs free energy of activation (ΔG‡) is then calculated as the energy difference between the transition state and the ground state of the reactants. The reaction pathway with the lowest activation energy is predicted to be the most kinetically favorable. researchgate.net For instance, in the electrophilic chlorination of indole, DFT calculations have been used to determine that substitution at the C6 position is the most favorable based on the calculated activation energy. researchgate.net
Table 4: Hypothetical Relative Activation Energies for Electrophilic Substitution
| Substitution Position | Relative Gibbs Free Energy of Activation (ΔΔG‡, kcal/mol) | Predicted Kinetic Favorability |
|---|---|---|
| C4 | +2.5 | Less Favorable |
| C6 | 0.0 | Most Favorable |
Solvent Effects and Catalysis Modeling
The environment in which a reaction occurs can dramatically influence its rate and selectivity. Computational models must account for these effects to provide realistic predictions.
Solvent Effects: Solvation can be modeled using two primary approaches. ucsb.edu Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium that polarizes in response to the solute's charge distribution. aip.org This method is computationally efficient and captures bulk electrostatic effects. Explicit solvent models provide a more detailed picture by including a number of individual solvent molecules in the calculation. This approach is crucial for reactions where specific solute-solvent interactions, like hydrogen bonding, play a critical role in stabilizing intermediates or transition states. researchgate.net The choice of solvent can alter reaction barriers; for example, polar solvents can stabilize charged transition states, thereby lowering the activation energy compared to the gas phase or non-polar solvents. ucsb.edu
Catalysis Modeling: Computational chemistry is extensively used to unravel the mechanisms of catalyzed reactions, such as the palladium- or copper-catalyzed functionalization of indoles. nih.govnih.gov By modeling the entire catalytic cycle, researchers can:
Determine the structure of the active catalytic species.
Characterize the binding of the substrate (e.g., this compound) to the catalyst.
Calculate the energies of all intermediates and transition states in the cycle, such as oxidative addition, migratory insertion, and reductive elimination steps.
Identify the rate-determining step of the reaction, which is the transition state with the highest energy relative to the catalyst-substrate complex. nih.gov
These models can explain the observed selectivity and guide the design of more efficient catalysts for synthesizing complex indole derivatives. acs.org
Table 5: Hypothetical Influence of Solvent Model on Calculated Activation Energy
| Solvent Model | Dielectric Constant (ε) | Hypothetical ΔG‡ (kcal/mol) |
|---|---|---|
| Gas Phase | 1 | 25.0 |
| Toluene (Implicit) | 2.4 | 22.5 |
| Acetonitrile (Implicit) | 37.5 | 19.8 |
Exploration of 5 Nitro 3 Propyl 2,3 Dihydro 1h Indole in Advanced Chemical Applications
5-Nitro-3-propyl-2,3-dihydro-1H-indole as a Versatile Building Block in Organic Synthesis
The strategic placement of its functional groups allows this compound to serve as a highly adaptable starting material in the synthesis of more elaborate molecules. The nitro group, the secondary amine of the indoline (B122111) ring, and the activated aromatic system provide multiple reaction sites for chemical modification.
Precursor for Complex Heterocyclic Architectures
The true synthetic potential of this compound is most evident in its role as a precursor for polycyclic and complex heterocyclic systems. The nitro group is a key functional handle; its reduction to an amine is a fundamental transformation that opens up a vast array of subsequent reactions.
This newly formed 5-aminoindoline can be used to construct additional rings fused to the indole (B1671886) core. For example, diazotization of the amino group followed by intramolecular cyclization could lead to the formation of novel tri- or tetracyclic systems. Furthermore, the amine can act as a nucleophile in condensation reactions with diketones or other bifunctional electrophiles to build new heterocyclic rings, such as pyrazines or diazepines, onto the existing scaffold.
The secondary amine within the indoline ring is also a critical reaction site. It can be acylated, alkylated, or used in transition-metal-catalyzed cross-coupling reactions to introduce a wide range of substituents. These modifications are crucial for tuning the molecule's properties and for building precursors for pharmacologically relevant compounds. The presence of the C3-propyl group provides steric influence that can direct the regioselectivity of these reactions and adds a lipophilic character to the final products.
Table 1: Key Synthetic Transformations of this compound
| Starting Functional Group | Reagents/Conditions | Resulting Functional Group | Potential Subsequent Reactions |
|---|---|---|---|
| 5-Nitro | H₂, Pd/C or SnCl₂, HCl | 5-Amino | Diazotization, Amide formation, Reductive amination |
| Indoline N-H | NaH, Alkyl Halide | N-Alkyl Indoline | Further functionalization of the alkyl chain |
| Indoline N-H | Acyl Chloride, Pyridine | N-Acyl Indoline | Reduction of amide, Ring-closing reactions |
| Aromatic C-H | Electrophilic Reagents | Substituted Aromatic Ring | Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) |
Scaffold for Novel Reagent and Catalyst Development
The indoline framework is a privileged structure in the design of ligands for asymmetric catalysis. The defined stereochemistry at the C3 position makes this compound an attractive scaffold for developing new chiral reagents and catalysts.
The indoline nitrogen can be functionalized with phosphine (B1218219) groups, which are common coordinating moieties in organometallic catalysts. The synthesis of such a ligand would involve N-alkylation with a chloromethylphosphine or a related electrophile. The resulting chiral phosphine-indoline ligand could then be complexed with transition metals like rhodium, iridium, or palladium to create catalysts for asymmetric hydrogenation, hydrosilylation, or cross-coupling reactions. The propyl group at the C3 position would create a specific chiral pocket around the metal center, potentially inducing high levels of enantioselectivity in the catalyzed reaction.
Furthermore, the amino group, obtained from the reduction of the nitro group, can be converted into other coordinating groups, such as a salicylaldimine (salen) type ligand. This would involve a condensation reaction with a substituted salicylaldehyde. Such ligands are known to form stable complexes with a variety of metals and are effective catalysts for a range of organic transformations.
Role in the Design of Chemical Probes for Mechanistic Studies
Chemical probes are essential tools for elucidating reaction mechanisms and understanding complex biological processes. The electronic and structural features of this compound make it a suitable candidate for designing probes to study molecular interactions.
Non-Covalent Interaction Analysis with Model Systems
The nitro group is a strong hydrogen bond acceptor and an electron-withdrawing group, which significantly polarizes the aromatic ring. These properties can be exploited to study non-covalent interactions. The compound can serve as a model system to quantify the strength of hydrogen bonds between its nitro group and various hydrogen bond donors. Similarly, the electron-deficient nature of the nitro-substituted benzene (B151609) ring makes it an ideal partner for studying π-stacking interactions with electron-rich aromatic systems. These studies often employ techniques like NMR spectroscopy and X-ray crystallography to analyze the geometry and strength of these weak interactions, which are fundamental to molecular recognition and self-assembly.
Application in Supramolecular Chemistry Research
Supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions. This compound possesses the necessary features to be incorporated into supramolecular assemblies. The N-H group of the indoline ring is a hydrogen bond donor, while the oxygen atoms of the nitro group are hydrogen bond acceptors. This donor-acceptor pairing can be used to direct the self-assembly of molecules into well-defined architectures like chains, sheets, or more complex three-dimensional networks. The propyl group can influence the packing of these assemblies in the solid state, while the aromatic core can participate in π-stacking interactions, further stabilizing the supramolecular structure.
Table 2: Potential Non-Covalent Interactions Involving the Compound
| Interacting Moiety of the Compound | Type of Interaction | Potential Partner Molecule | Significance |
|---|---|---|---|
| 5-Nitro Group (Oxygens) | Hydrogen Bonding | Alcohols, Amides, Water | Directing self-assembly, Solvation studies |
| Indoline N-H | Hydrogen Bonding | Carbonyls, Ethers, Amines | Formation of molecular chains or networks |
| Nitroaromatic Ring | π-π Stacking | Electron-rich aromatics (e.g., pyrene, aniline) | Analysis of charge-transfer complexes |
| Propyl Group | van der Waals / Hydrophobic | Aliphatic chains, Non-polar solvents | Influencing crystal packing and solubility |
Potential in Material Science Applications
The application of indole derivatives in material science, particularly in the field of organic electronics and functional polymers, is a growing area of research. While specific physical properties are excluded from this discussion, the chemical structure of this compound suggests its potential as a monomer or functional component in the development of advanced materials.
The presence of two distinct nitrogen atoms (the indoline amine and the amine derived from nitro reduction) provides two potential sites for polymerization. For instance, the diamino derivative (5-amino-3-propyl-2,3-dihydro-1H-indole) could be used as a monomer in the synthesis of polyamides or polyimides through condensation polymerization with diacyl chlorides or dianhydrides. The resulting polymers would incorporate the rigid and electronically active indole core into the polymer backbone, which could be beneficial for creating materials with interesting thermal or electronic properties.
Furthermore, the indoline ring itself can be electropolymerized to form a conductive polymer film on an electrode surface. The substituents on the ring, such as the nitro (or amino) and propyl groups, would modulate the properties of the resulting polymer. Such functionalized polymers are of interest for applications in sensors, electrochromic devices, and corrosion protection. The inherent chirality of the monomer unit could also lead to the formation of chiral polymers with unique optical or recognition properties.
Incorporation into Functional Polymers and Dyes
The specific chemical compound, this compound, is a niche molecule with limited documented applications in the fields of functional polymers and dyes. Research into its direct incorporation into these materials is not extensively reported in publicly available scientific literature. However, the structural motifs present in the molecule, namely the nitro-substituted indoline scaffold, suggest potential avenues for its use.
The indoline structure is a core component of various dyes, and the presence of a nitro group (a strong electron-withdrawing group) can significantly influence the electronic and optical properties of a molecule. In principle, the nitro group can act as a solvatochromic and electrochromic center, meaning its light-absorbing properties could be tuned by the solvent environment or an applied electrical potential. This makes it a candidate for creating chromophores for specialized dyes.
For incorporation into polymers, the indoline ring possesses a secondary amine that could potentially be functionalized to allow for polymerization. For instance, it could be acylated to introduce a polymerizable vinyl group or used in condensation polymerization reactions. The propyl group at the 3-position could influence the solubility and processing characteristics of any resulting polymer.
While direct research is scarce, the table below outlines the potential roles of the different functional groups of this compound in the context of functional polymers and dyes, based on general chemical principles.
| Functional Group | Potential Role in Functional Polymers | Potential Role in Dyes |
| Indoline Scaffold | Provides a rigid backbone structure, can be functionalized for polymerization. | Forms the core of the chromophore. |
| Nitro Group (-NO2) | Can enhance thermal stability and introduce specific electronic properties. | Acts as a powerful auxochrome and can enable solvatochromic/electrochromic behavior. |
| Propyl Group (-C3H7) | Can improve solubility in organic solvents and influence the morphology of the polymer. | Can modify the solubility of the dye and affect its aggregation properties. |
| Secondary Amine (-NH-) | A reactive site for introducing polymerizable functionalities. | Can be a site for further chemical modification to tune the dye's properties. |
Self-Assembly Studies and Nanostructure Formation
There is a notable absence of specific studies on the self-assembly and nanostructure formation of this compound in the current body of scientific literature. The self-assembly of organic molecules is typically driven by a combination of non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces.
The structure of this compound contains elements that could potentially lead to self-assembly under specific conditions. The aromatic indoline ring could participate in π-π stacking interactions, while the nitro group could engage in dipole-dipole interactions. The secondary amine is capable of acting as a hydrogen bond donor, and the nitro group's oxygen atoms could act as hydrogen bond acceptors.
However, the presence of the flexible propyl group might introduce conformational disorder, which could hinder the formation of well-ordered, long-range nanostructures. The interplay between the attractive forces (π-π stacking, hydrogen bonding) and the steric hindrance from the propyl group would be a critical factor in determining whether this molecule can self-assemble into defined nanostructures.
Detailed research, including techniques like scanning tunneling microscopy (STM), atomic force microscopy (AFM), and X-ray diffraction, would be necessary to explore the self-assembly behavior of this specific compound. Without such empirical data, any discussion on its ability to form nanostructures remains speculative.
The following table summarizes the potential intermolecular interactions that could drive the self-assembly of this compound.
| Type of Interaction | Involving Functional Groups | Potential Impact on Self-Assembly |
| π-π Stacking | Aromatic rings of the indoline scaffold. | Could lead to the formation of columnar or layered structures. |
| Hydrogen Bonding | Secondary amine (-NH-) as a donor; Nitro group (-NO2) oxygens as acceptors. | Could create one-dimensional chains or two-dimensional networks. |
| Dipole-Dipole Interactions | Polar nitro group (-NO2). | Could influence the packing and orientation of molecules in an assembly. |
| Van der Waals Forces | Propyl group (-C3H7) and the overall molecular structure. | Contribute to the overall stability of the assembled structure. |
Future Research Avenues and Interdisciplinary Perspectives for 5 Nitro 3 Propyl 2,3 Dihydro 1h Indole
Unexplored Synthetic Strategies and Sustainable Chemistry Initiatives
The development of efficient and environmentally benign synthetic routes is paramount in modern organic chemistry. Future research on 5-Nitro-3-propyl-2,3-dihydro-1H-indole should prioritize the exploration of novel synthetic strategies that align with the principles of sustainable chemistry.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging complex molecular architectures under mild conditions. acs.orgnih.gov This methodology could offer a novel approach to synthesizing the target indoline (B122111). For instance, a potential strategy could involve the radical cascade cyclization of a suitably functionalized precursor, initiated by a photocatalyst. This approach avoids harsh reagents and high temperatures often associated with traditional indole (B1671886) syntheses like the Fischer indole synthesis. thieme.dethieme.de
Flow Chemistry: Continuous-flow synthesis offers enhanced safety, efficiency, and scalability compared to traditional batch processes, particularly for reactions involving hazardous reagents or intermediates, such as nitration. nih.govewadirect.comeuropa.eu A multi-step flow process could be designed for the synthesis of this compound, integrating the nitration and cyclization steps into a continuous sequence. acs.orgresearchgate.net This would not only improve safety but also allow for precise control over reaction parameters, potentially leading to higher yields and purity.
Biocatalysis: The use of enzymes in organic synthesis provides unparalleled selectivity and operates under green conditions. rsc.orgrsc.org Future research could explore the use of biocatalysts for the asymmetric synthesis of the chiral 3-propyl-2,3-dihydro-1H-indole core, which could then be nitrated. digitellinc.comresearchgate.net Enzymes such as reductases or transaminases could be engineered to produce the desired enantiomer with high purity, circumventing the need for chiral separation.
Sustainable Multicomponent Reactions: Designing a one-pot, multicomponent reaction (MCR) that assembles the molecule from simple, readily available starting materials would be a highly efficient and atom-economical approach. rsc.org Research into novel MCRs that form the indoline ring system and introduce the required substituents in a single operation would represent a significant advance in sustainable synthesis. beilstein-journals.orgnih.govtandfonline.com
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, novel reaction pathways. | Development of a radical cascade cyclization strategy. |
| Flow Chemistry | Enhanced safety for nitration, improved scalability and process control. | Design of a multi-step continuous-flow synthesis protocol. |
| Biocatalysis | High enantioselectivity, green reaction conditions (aqueous media, ambient temperature). | Engineering enzymes for the asymmetric synthesis of the chiral indoline core. |
| Multicomponent Reactions | High atom economy, operational simplicity, rapid access to molecular diversity. | Discovery of a novel MCR for the one-pot synthesis of the target molecule. |
Advanced Mechanistic Investigations Utilizing Hyphenated Techniques
A thorough understanding of reaction mechanisms is crucial for optimizing synthetic routes and controlling product outcomes. The application of advanced hyphenated analytical techniques can provide unprecedented insight into the formation of this compound.
In-situ Reaction Monitoring: Techniques such as in-situ Nuclear Magnetic Resonance (NMR) spectroscopy and transportable Mass Spectrometry (MS) allow for real-time monitoring of reaction progress. dur.ac.ukiastate.edumpg.despectroscopyonline.com By tracking the concentrations of reactants, intermediates, and products over time, detailed kinetic data can be obtained. rptu.de This information is invaluable for identifying transient intermediates and elucidating the reaction pathway, leading to optimized conditions.
Hyphenated Chromatography-Spectroscopy: The coupling of liquid chromatography with advanced detection methods like mass spectrometry (LC-MS) and NMR (LC-NMR) is a powerful tool for separating and identifying components in complex reaction mixtures. numberanalytics.comnumberanalytics.comspringernature.comnih.gov LC-MS/MS, for instance, can provide detailed structural information on byproducts and intermediates through fragmentation analysis, aiding in the mechanistic investigation.
Computational Chemistry: Density Functional Theory (DFT) calculations have become an indispensable tool for studying reaction mechanisms. mdpi.comresearchgate.netniscpr.res.in DFT can be used to model potential reaction pathways, calculate activation energies, and predict the stability of intermediates and transition states for the synthesis of the target indole derivative. researchgate.netacs.org This in silico approach can guide experimental design and help rationalize observed reactivity and selectivity.
| Technique | Information Gained | Application to Target Molecule |
| In-situ NMR/MS | Real-time kinetic data, identification of transient intermediates. | Monitoring the cyclization and nitration steps to optimize reaction conditions. |
| LC-MS/MS | Separation and structural elucidation of products and byproducts. | Characterizing the product mixture and identifying minor side products to understand reaction selectivity. |
| DFT Calculations | Energetics of reaction pathways, transition state structures. | Modeling potential synthetic routes to predict feasibility and guide catalyst selection. |
Integration of Machine Learning and Artificial Intelligence in Compound Design and Prediction
Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery and materials science by enabling rapid screening and prediction of molecular properties. These computational tools can be leveraged to explore the potential of this compound and design novel derivatives with desired characteristics.
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity or other properties. nih.govmdpi.commdpi.com By developing QSAR models for a series of analogues of this compound, it would be possible to predict the activity of new, unsynthesized derivatives. researchgate.net This can significantly accelerate the identification of potent and selective compounds while minimizing synthetic effort. nih.govnih.govrepcomseet.org
Predictive Models for Physicochemical Properties: Machine learning algorithms can be trained to predict key properties such as solubility, toxicity, and metabolic stability based on molecular structure. researchgate.net Applying such models to this compound and its virtual derivatives can help prioritize candidates for synthesis and experimental testing, improving the efficiency of the research and development process. bonviewpress.comfrancis-press.com
| AI/ML Application | Objective | Potential Outcome |
| QSAR Modeling | Predict biological activity of new derivatives. | Rapid identification of promising lead compounds for further development. |
| De Novo Design | Generate novel indole structures with optimized properties. | Discovery of innovative molecular scaffolds with enhanced activity. |
| Property Prediction | Forecast ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. | Early-stage deselection of compounds with unfavorable profiles, reducing late-stage attrition. |
Development of Novel Analytical Methodologies for Complex Chemical Matrices
Robust and sensitive analytical methods are essential for the characterization, purification, and quality control of chemical compounds. Future work on this compound will necessitate the development of specialized analytical techniques.
Chiral Chromatography: The presence of a stereocenter at the 3-position of the indoline ring means that the compound can exist as a pair of enantiomers. As enantiomers often exhibit different biological activities, their separation and analysis are crucial. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful technique for resolving enantiomers. nih.govcsfarmacie.cz Future research should focus on developing and validating a robust chiral HPLC method for the enantioselective analysis of this compound. oup.comresearchgate.netnih.gov This would be critical for stereoselective synthesis and for studying the properties of the individual enantiomers.
Impurity Profiling with High-Resolution Mass Spectrometry (HRMS): The synthesis of any compound inevitably produces impurities. Identifying and quantifying these impurities is a critical aspect of chemical analysis, particularly for pharmaceutical applications. Hyphenated techniques like two-dimensional liquid chromatography coupled with HRMS (2D-LC-HRMS) can provide the necessary resolving power and mass accuracy to separate and identify trace-level impurities in complex matrices. numberanalytics.comnih.gov
Advanced Spectroscopic Elucidation: The unambiguous structural confirmation of the target molecule and any related substances requires a combination of advanced spectroscopic techniques. While 1D NMR (¹H and ¹³C) provides basic structural information, 2D NMR techniques (COSY, HSQC, HMBC) are essential for detailed structural assignment. The combination of these techniques with HRMS and potentially X-ray crystallography will provide a comprehensive characterization of the molecule.
| Analytical Methodology | Purpose | Importance for Future Research |
| Chiral HPLC | Separation and quantification of enantiomers. | Enables study of stereospecific properties and supports asymmetric synthesis. |
| 2D-LC-HRMS | Impurity profiling and identification. | Ensures purity and safety of the compound for potential applications. |
| 2D NMR Spectroscopy | Unambiguous structural elucidation. | Confirms the chemical structure of the target compound and its derivatives. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
